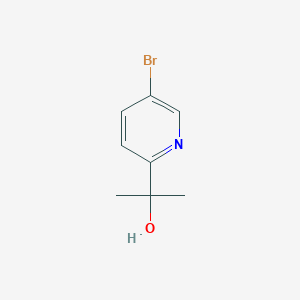
3,6-Dibromo-4-hydroxyquinoline
Übersicht
Beschreibung
3,6-Dibromo-4-hydroxyquinoline is a chemical compound with the molecular formula C9H5Br2NO . It is a type of halogenated heterocycle and is part of the broader family of quinolines .
Molecular Structure Analysis
The molecular structure of 3,6-Dibromo-4-hydroxyquinoline consists of a bicyclic compound that includes a pyridine ring fused to phenol, with bromine atoms attached at the 3rd and 6th positions . The InChI representation of the molecule is InChI=1S/C9H5Br2NO/c10-5-1-2-6-8(3-5)12-4-7(11)9(6)13/h1-4H,(H,12,13) .
Physical And Chemical Properties Analysis
The molecular weight of 3,6-Dibromo-4-hydroxyquinoline is 302.95 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current literature.
Wissenschaftliche Forschungsanwendungen
Colorimetric Determination in Analytical Chemistry
3,6-Dibromo-4-hydroxyquinoline and its derivatives are utilized in colorimetric determination processes, particularly for metals like vanadium. The compound acts as a reagent in analytical chemistry due to its ability to form complexes with certain metal ions, facilitating their detection and measurement. For instance, 5,7-Dibromo-8-hydroxyquinoline has been recommended for the colorimetric determination of vanadium, with the absorption measured at specific wavelengths. This method involves removing interfering ions through paper chromatography, thereby achieving accuracy in measurement (Elbeih & Abou -Elnaga, 1968).
Bioavailability and Toxicity Studies
In the realm of environmental science and toxicology, derivatives of 3,6-Dibromo-4-hydroxyquinoline are studied for their role in bioavailability and toxicity of metal complexes. These studies often involve examining how these compounds, in combination with metals like copper, affect the uptake and bioavailability in biological systems. For example, the liposome-water partitioning of 8-hydroxyquinolines and their copper complexes was explored to understand their influence on the passive uptake of copper into biological membranes (Kaiser & Escher, 2006).
Metallosupramolecular Chemistry
In metallosupramolecular chemistry, 8-hydroxyquinoline derivatives, closely related to 3,6-Dibromo-4-hydroxyquinoline, find applications in developing new supramolecular sensors, emitting devices, or self-assembled aggregates. This aspect of research highlights the compound's utility in creating complex structures with metal ions, which can be used in various technological and scientific applications (Albrecht, Fiege, & Osetska, 2008).
Molecular Orbital Studies in OLED Materials
The molecular orbital study of materials like Tris(8-hydroxyquinoline)aluminum(III), which share structural similarities with 3,6-Dibromo-4-hydroxyquinoline, reveals their significance in the field of organic electronics. These studies are crucial for understanding the electronic properties of materials used in organic light-emitting diodes (OLEDs), thereby advancing the development of more efficient electronic devices (Halls & Schlegel, 2001).
Synthesis of Novel Compounds in Medicinal Chemistry
The derivatives of 3,6-Dibromo-4-hydroxyquinoline are synthesized and studied for their potential in medicinal chemistry. These studies involve exploring the compound's ability to form new pharmacologically active structures, which could be significant in developing treatments for various diseases (Abdou, Seferoğlu, Fathy, Akitsu, Koketsu, Kellow, & Amigues, 2019).
Eigenschaften
IUPAC Name |
3,6-dibromo-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2NO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKUVZZMSAFTLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576192 | |
| Record name | 3,6-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-Dibromo-4-hydroxyquinoline | |
CAS RN |
857758-88-4 | |
| Record name | 3,6-Dibromoquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80576192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzyl-3-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1339342.png)

![2-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B1339346.png)









![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)
